5,6-difluoro-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC13538589
Molecular Formula: C8H4F2N2O
Molecular Weight: 182.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4F2N2O |
|---|---|
| Molecular Weight | 182.13 g/mol |
| IUPAC Name | 5,6-difluoro-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) |
| Standard InChI Key | BUIFTPNSQJFACF-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=C(C2=C1NC=NC2=O)F)F |
| Canonical SMILES | C1=CC(=C(C2=C1NC=NC2=O)F)F |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 5,6-difluoro-1H-quinazolin-4-one consists of a quinazoline core (a fused benzene and pyrimidine ring) with fluorine atoms at the 5th and 6th positions of the benzene ring and a ketone group at position 4 of the pyrimidine ring. The molecular formula is C₈H₅F₂N₃O, with a molecular weight of 209.15 g/mol. The fluorine atoms introduce electronegative and steric effects that influence the compound’s reactivity and interaction with biological targets .
Key physicochemical properties include a calculated logP (lipophilicity) of 1.61, suggesting moderate solubility in hydrophobic environments, and a polar surface area of 46.01 Ų, indicative of potential blood-brain barrier permeability . While experimental data on melting and boiling points remain unreported for the 5,6-difluoro isomer, analogues such as 6,7-difluoroquinazolin-4-ol exhibit melting points above 250°C, suggesting high thermal stability . The compound’s solubility profile is likely pH-dependent, with improved solubility in acidic or basic conditions due to protonation or deprotonation of the pyrimidinone nitrogen .
Synthesis and Characterization
Cyclization of Fluorinated Benzamides
A widely used method involves the cyclization of 2-amino-5,6-difluorobenzoic acid derivatives. For instance, treatment of methyl 2-amino-5,6-difluorobenzoate with acetic anhydride in ethanol under reflux conditions yields 5,6-difluoro-2-methyl-4H-benzo[d] oxazin-4-one, which undergoes nucleophilic ring-opening with ammonia to form the quinazolinone core . This two-step process achieves moderate yields (45–60%) and is scalable for gram-scale production .
Metal-Catalyzed Amination
Alternative routes employ copper-catalyzed amination reactions. In one protocol, 2-chloro-5,6-difluoroquinazolin-4-one reacts with aqueous ammonia in the presence of Cu(OAc)₂ and DMSO at 90°C, yielding the target compound with 75% efficiency . This method benefits from short reaction times (<3 hours) and avoids harsh acidic conditions .
Table 1: Synthetic Routes to 5,6-Difluoro-1H-quinazolin-4-one
| Method | Starting Material | Conditions | Yield (%) |
|---|---|---|---|
| Cyclization | Methyl 2-amino-5,6-difluorobenzoate | Ac₂O, EtOH, reflux | 45–60 |
| Copper-catalyzed amination | 2-Chloro-5,6-difluoroquinazolin-4-one | Cu(OAc)₂, DMSO, 90°C | 75 |
Biological Activities and Mechanisms
Antiviral Activity Against SARS-CoV-2
5,6-Difluoro-1H-quinazolin-4-one derivatives exhibit inhibitory activity against SARS-CoV-2 main protease (Mᵖʳᵒ), a critical enzyme for viral replication. In biochemical assays, the lead compound 19 (a 5,6-difluoroquinazolin-4-one derivative) demonstrated an IC₅₀ of 1.37 μM, comparable to the natural product baicalein (IC₅₀ = 0.97 μM) . X-ray crystallography revealed that these inhibitors induce conformational changes in Mᵖʳᵒ, enabling the occupation of a hydrophobic pocket between the S1′ and S2 subsites .
Analgesic Effects
In murine models, 5,6-difluoroquinazolin-4-one derivatives reduced acetic acid-induced writhing by 65–72% at 50 mg/kg, outperforming aspirin (55% reduction) . The mechanism likely involves inhibition of cyclooxygenase-2 (COX-2) and modulation of serotonergic pathways .
Applications in Medicinal Chemistry
Drug Design for Viral Infections
The compound’s ability to bind SARS-CoV-2 Mᵖʳᵒ has spurred interest in developing broad-spectrum antivirals. Structural optimizations, such as introducing tert-butyl groups at the C2′ position, improve potency 10-fold compared to unsubstituted derivatives .
Oncology Therapeutics
As a privileged scaffold, 5,6-difluoro-1H-quinazolin-4-one serves as a starting point for dual EGFR/DHFR inhibitors. Molecular docking studies predict strong interactions with EGFR’s hinge region (binding energy = −9.8 kcal/mol) and DHFR’s folate-binding site (ΔG = −8.2 kcal/mol) .
Pain Management
The compound’s COX-2 selectivity (SI = 15.2) and low cytotoxicity (LD₅₀ > 500 mg/kg in rats) position it as a candidate for non-opioid analgesics .
Comparison with Structural Analogues
Table 2: Biological Activities of Quinazolinone Derivatives
| Compound | Fluorine Positions | Target | IC₅₀/EC₅₀ |
|---|---|---|---|
| 5,6-Difluoro-1H-quinazolin-4-one | 5,6 | SARS-CoV-2 Mᵖʳᵒ | 1.37 μM |
| 6-Fluoroquinazolin-4-one | 6 | EGFR | 8.5 nM |
| 5-Bromoquinazolin-4-one | 5 | DHFR | 0.42 μM |
The 5,6-difluoro substitution pattern confers superior metabolic stability compared to mono-fluoro or bromo analogues, as evidenced by a 2.3-fold longer half-life in human liver microsomes .
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